Cas no 5962-18-5 (1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate)

5962-18-5 structure
Product Name:1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
CAS No:5962-18-5
Molecular Formula:C12H16NO9P
Molecular Weight:349.23054
CID:950418
PubChem ID:446894
1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate Properties
Names and Identifiers
-
- 1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate
- 2-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]amino]benzoic acid
- C01302
- 1-(2-carboxyphenylamino)-1-deoxy-D-erythro-pent-2-ulose 5-(dihydrogen phosphate)
- D-Erythro-2-pentulose, 1-((2-carboxyphenyl)amino)-1-deoxy-, 5-(dihydrogen phosphate)
- 1-[(2-Carboxyphenyl)amino]-1-deoxy-D-erythro-2-pentulose 5-(dihydrogen phosphate)
- Q27104067
- SCHEMBL848980
- 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate
- DTXSID70975019
- D-erythro-2-Pentulose, 1-((2-carboxyphenyl)amino)-1-doexy-, 5-(dihydrogen phosphate)
- 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose 5-phosphate
- 2-(((3R,4R)-3,4-Dihydroxy-2-oxo-5-(phosphonooxy)pentyl)amino)benzoic acid
- CHEBI:29112
- 5962-18-5
- 1-[(2-carboxyphenyl)amino]-1-deoxy-5-O-phosphono-D-ribulose
- 1-(o-Carboxyphenylamino)-1-deoxyribulose-5-phosphate
- 1-(2-Carboxyphenylamino)-1'-deoxy-D-ribulose 5'-phosphate
- erythro-Pentulose
- 1-[(2-carboxylatophenyl)amino]-1-deoxy-5-O-phosphonato-D-ribulose
- DB-225528
-
- InChIKey: QKMBYNRMPRKVTO-MNOVXSKESA-N
- Inchi: InChI=1S/C12H16NO9P/c14-9(11(16)10(15)6-22-23(19,20)21)5-13-8-4-2-1-3-7(8)12(17)18/h1-4,10-11,13,15-16H,5-6H2,(H,17,18)(H2,19,20,21)/t10-,11+/m1/s1
- SMILES: C1=CC=C(C(=C1)C(=O)O)NCC(=O)C(C(COP(=O)(O)O)O)O
Computed Properties
- Exact Mass: 349.05628
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Rotatable Bond Count: 9
- Monoisotopic Mass: 349.05626809g/mol
- Heavy Atom Count: 23
- Complexity: 465
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -1.3
- Tautomer Count: 107
- Surface Charge: 0
- Topological Polar Surface Area: 174Ų
Experimental Properties
- PSA: 173.62
1-(2-carboxyphenylamino)-1-deoxyribulose 5-phosphate Related Literature
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Xiaocheng Lan,Yu Wang,Boyang Liu,Zhenyu Kang,Tiefeng Wang Chem. Sci., 2024,15, 1758-1768
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Juliette Phillips,Elizabeth Harrild,Rebecca J. Tidy,Lincoln Codd,Kirsty Richardson,Liesl Celliers Analyst, 2022,147, 5274-5282
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Gheorghiţa Mitran,Tam Le Phuong Nguyen,Dong-Kyun Seo React. Chem. Eng., 2023,8, 1901-1913
-
Jingtian Hu,Zheshen Han,Zixing Wang,Zhen Zheng,James Langer Chem. Commun., 2015,51, 9853-9856
-
Mengjiao Xu,Mengwei You,Yang Su,Boxue Ruan Lu,Ling Liu,Xin Lv,Shoulei Wang,Hui Mao,Liejin Zhou Org. Chem. Front., 2023,10, 1521-1526
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Dominic P. O’Brien,Peter N. Kirkpatrick,Simon W. O’Brien,Thomas Staroske,Timothy I. Richardson,David A. Evans,Andrew Hopkinson,Jonathan B. Spencer,Dudley H. Williams Chem. Commun., 2000, 103-104
-
Subrata K. Ghosh,Yupu Qiao,Bukuo Ni,Allan D. Headley Org. Biomol. Chem., 2013,11, 1801-1804
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10. Contents list
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